molecular formula C7H14N2O7P2 B12977653 [2-(5-Ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid

[2-(5-Ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid

Cat. No.: B12977653
M. Wt: 300.14 g/mol
InChI Key: PRWKHTZWEGPOKB-UHFFFAOYSA-N
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Description

(2-(5-Ethyl-1H-imidazol-1-yl)-1-hydroxyethane-1,1-diyl)diphosphonic acid: is a synthetic organic compound that belongs to the class of diphosphonic acids These compounds are known for their ability to inhibit bone resorption and are often used in the treatment of bone-related diseases

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Ethyl-1H-imidazol-1-yl)-1-hydroxyethane-1,1-diyl)diphosphonic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal with ethylenediamine under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Diphosphonic Acid Moiety: The final step involves the reaction of the imidazole derivative with phosphorus trichloride and water to form the diphosphonic acid group.

Industrial Production Methods: Industrial production of (2-(5-Ethyl-1H-imidazol-1-yl)-1-hydroxyethane-1,1-diyl)diphosphonic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the imidazole ring and its subsequent alkylation.

    Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the diphosphonic acid moiety, potentially converting it to phosphonic acids.

    Substitution: The imidazole ring can participate in substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of phosphonic acids.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science:

Biology:

    Enzyme Inhibition: The compound can inhibit enzymes that are involved in bone resorption, making it useful in the treatment of osteoporosis and other bone diseases.

    Antimicrobial Activity: The imidazole ring imparts antimicrobial properties, making it effective against certain bacterial and fungal infections.

Medicine:

    Bone Health: Used in the treatment of diseases such as osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.

    Cancer Therapy: Research is ongoing to explore its potential in cancer therapy, particularly in targeting bone metastases.

Industry:

    Water Treatment: Used as a scale inhibitor in water treatment processes.

    Corrosion Inhibition: Employed in the formulation of corrosion inhibitors for metal surfaces.

Mechanism of Action

The mechanism of action of (2-(5-Ethyl-1H-imidazol-1-yl)-1-hydroxyethane-1,1-diyl)diphosphonic acid involves:

    Inhibition of Enzymes: The compound inhibits enzymes such as farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway, crucial for bone resorption.

    Binding to Hydroxyapatite: It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and thereby reducing bone resorption.

    Disruption of Cellular Processes: The imidazole ring can interact with cellular components, disrupting processes such as DNA synthesis and repair in microbial cells.

Comparison with Similar Compounds

    Alendronic Acid: Another diphosphonic acid used in the treatment of osteoporosis.

    Risedronic Acid: Known for its higher potency and longer duration of action compared to other diphosphonic acids.

    Zoledronic Acid: Used in the treatment of bone metastases and hypercalcemia of malignancy.

Uniqueness:

    Imidazole Ring: The presence of the imidazole ring in (2-(5-Ethyl-1H-imidazol-1-yl)-1-hydroxyethane-1,1-diyl)diphosphonic acid imparts unique chemical properties, such as enhanced binding affinity to hydroxyapatite and potential antimicrobial activity.

    Ethyl Group: The ethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Properties

Molecular Formula

C7H14N2O7P2

Molecular Weight

300.14 g/mol

IUPAC Name

[2-(5-ethylimidazol-1-yl)-1-hydroxy-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C7H14N2O7P2/c1-2-6-3-8-5-9(6)4-7(10,17(11,12)13)18(14,15)16/h3,5,10H,2,4H2,1H3,(H2,11,12,13)(H2,14,15,16)

InChI Key

PRWKHTZWEGPOKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN1CC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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